molecular formula C11H15NO2 B13125979 3-Isopropyl-4-methoxybenzamide

3-Isopropyl-4-methoxybenzamide

Cat. No.: B13125979
M. Wt: 193.24 g/mol
InChI Key: LVGSFWVJFYTZDW-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxybenzamide is an organic compound with the molecular formula C11H15NO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an isopropyl group and a methoxy group attached to the benzene ring, along with an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropyl-4-methoxybenzamide can be synthesized through the direct condensation of 3-isopropyl-4-methoxybenzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the use of high temperatures and catalysts to facilitate the reaction between carboxylic acids and amines. The process is optimized for high yield and efficiency, ensuring the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

3-Isopropyl-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical processes within cells. For example, similar benzamide derivatives are known to inhibit poly [ADP-ribose] polymerase (PARP), an enzyme involved in DNA repair .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: Lacks the isopropyl group, making it less hydrophobic.

    4-Methoxybenzamide: Similar structure but without the isopropyl group.

    3-Isopropylbenzamide: Lacks the methoxy group, affecting its reactivity and solubility.

Uniqueness

3-Isopropyl-4-methoxybenzamide is unique due to the presence of both the isopropyl and methoxy groups, which influence its chemical properties and biological activities.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-methoxy-3-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,12,13)

InChI Key

LVGSFWVJFYTZDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N)OC

Origin of Product

United States

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